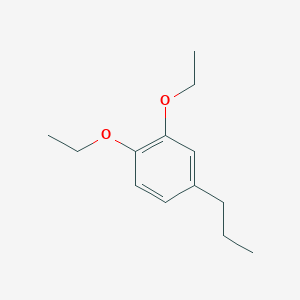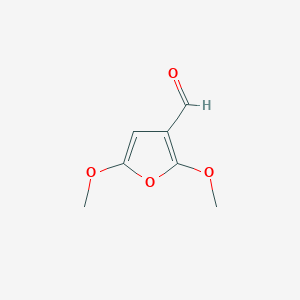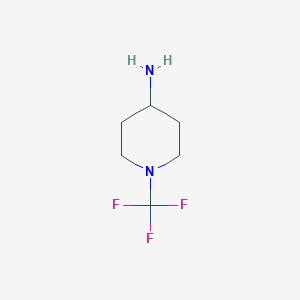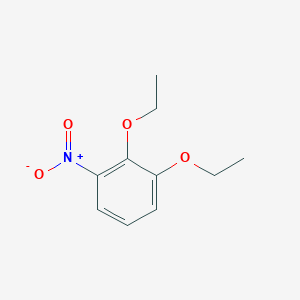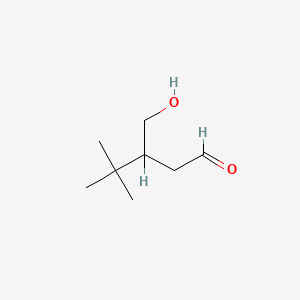
3-(Hydroxymethyl)-4,4-dimethylpentanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Hydroxymethyl)-4,4-dimethylpentanal is an organic compound with the molecular formula C8H16O2 It is a derivative of pentanal, featuring a hydroxymethyl group at the third carbon and two methyl groups at the fourth carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-4,4-dimethylpentanal can be achieved through several methods. One common approach involves the hydroxymethylation of 4,4-dimethylpentanal. This reaction typically employs formaldehyde as the hydroxymethylating agent in the presence of a base catalyst such as sodium hydroxide. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The process involves the continuous addition of reactants and catalysts, with the product being continuously removed from the reaction mixture. This approach minimizes side reactions and enhances the overall efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Hydroxymethyl)-4,4-dimethylpentanal undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products Formed
Oxidation: 3-(Carboxymethyl)-4,4-dimethylpentanoic acid.
Reduction: 3-(Hydroxymethyl)-4,4-dimethylpentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Hydroxymethyl)-4,4-dimethylpentanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Hydroxymethyl)-4,4-dimethylpentanal depends on its specific application. In chemical reactions, the hydroxymethyl group can act as a nucleophile, participating in various substitution and addition reactions. The aldehyde group can undergo nucleophilic addition, forming intermediates that can be further transformed into desired products. The molecular targets and pathways involved vary based on the specific reaction or application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Hydroxymethyl)-4-methylpentanal: Similar structure but with one less methyl group.
4,4-Dimethylpentanal: Lacks the hydroxymethyl group.
3-(Hydroxymethyl)pentanal: Lacks the additional methyl groups at the fourth carbon.
Uniqueness
3-(Hydroxymethyl)-4,4-dimethylpentanal is unique due to the presence of both a hydroxymethyl group and two methyl groups at the fourth carbon. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research purposes.
Eigenschaften
CAS-Nummer |
56805-31-3 |
|---|---|
Molekularformel |
C8H16O2 |
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
3-(hydroxymethyl)-4,4-dimethylpentanal |
InChI |
InChI=1S/C8H16O2/c1-8(2,3)7(6-10)4-5-9/h5,7,10H,4,6H2,1-3H3 |
InChI-Schlüssel |
YYUBOZUOXQHNSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(CC=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


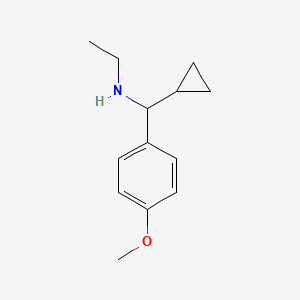
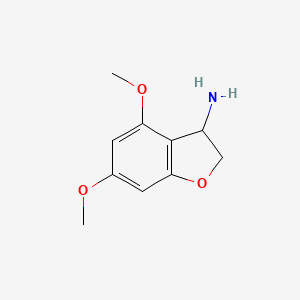

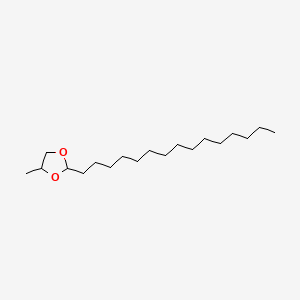
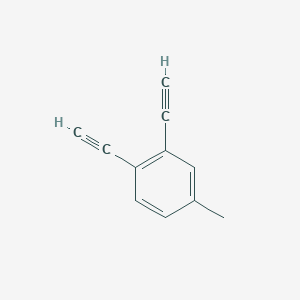
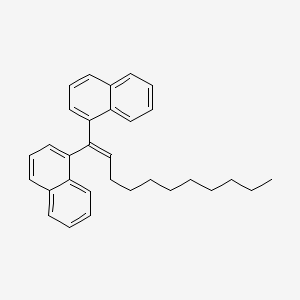
![2-(Cyclohexyloxy)-4-[2-(dimethylamino)ethyl]phenol](/img/structure/B13953266.png)
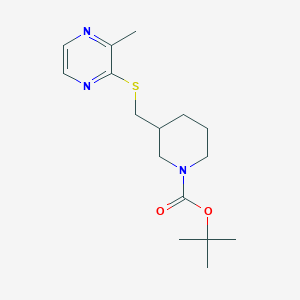
![3-[(2,2-Dimethyl-4,4-diphenyloxetan-3-ylidene)amino]-2-methylpropanenitrile](/img/structure/B13953286.png)
